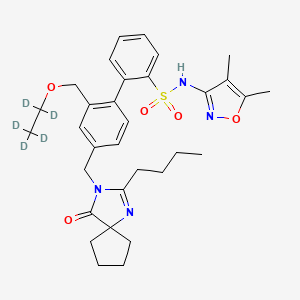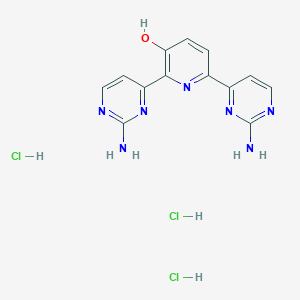
Tco-peg11-tco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCO-PEG11-TCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions
TCO-PEG11-TCO is synthesized through a series of chemical reactions involving the conjugation of trans-cyclooctene (TCO) groups to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Conjugation of TCO groups to the activated PEG chain under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of the PEG chain.
- Efficient conjugation of TCO groups to the PEG chain using optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
TCO-PEG11-TCO primarily undergoes Diels-Alder reactions, specifically inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine groups. This reaction is highly selective and bioorthogonal, making it suitable for bioconjugation in complex biological environments .
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules.
Conditions: Mild, aqueous conditions that are compatible with biological systems
Major Products
The major product formed from the reaction of this compound with tetrazine is a stable dihydropyridazine derivative .
科学的研究の応用
TCO-PEG11-TCO has a wide range of applications in scientific research, including:
作用機序
TCO-PEG11-TCO functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
TCO-PEG4-TCO: A shorter PEG-based linker with similar bioorthogonal properties.
TCO-PEG8-TCO: An intermediate-length PEG-based linker used in similar applications.
Uniqueness
TCO-PEG11-TCO is unique due to its longer PEG chain, which provides greater flexibility and spacing between the ligands in PROTACs. This can enhance the efficiency of target protein degradation by improving the spatial arrangement of the ligands .
特性
分子式 |
C42H76N2O15 |
|---|---|
分子量 |
849.1 g/mol |
IUPAC名 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H76N2O15/c45-41(58-39-11-7-3-1-4-8-12-39)43-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-44-42(46)59-40-13-9-5-2-6-10-14-40/h1-3,5,39-40H,4,6-38H2,(H,43,45)(H,44,46)/b3-1+,5-2+/t39-,40-/m1/s1 |
InChIキー |
UFMPFHFDLSVEFN-XBAJODHPSA-N |
異性体SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


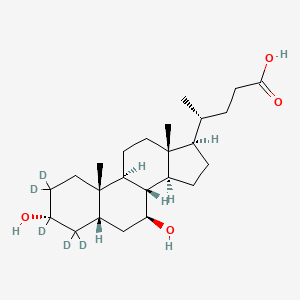
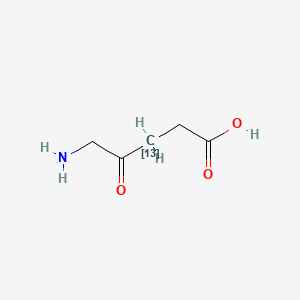
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
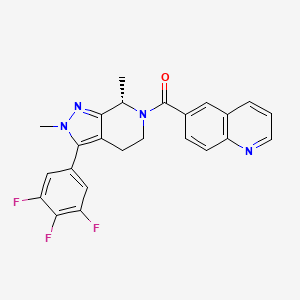
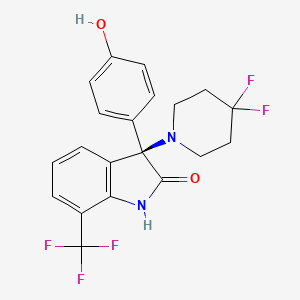

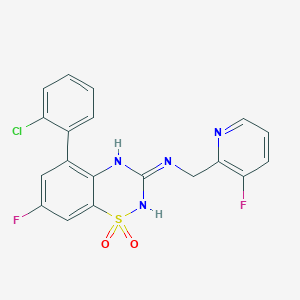
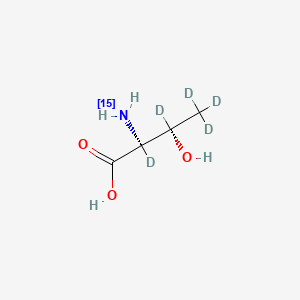

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
